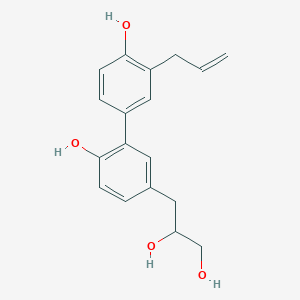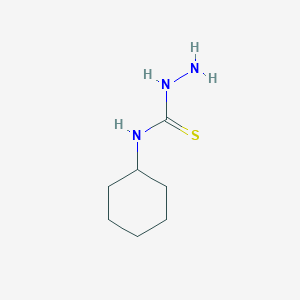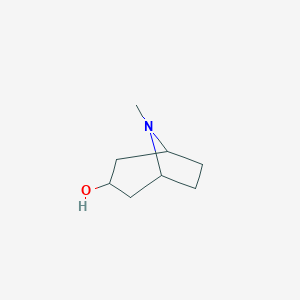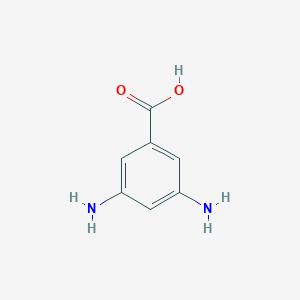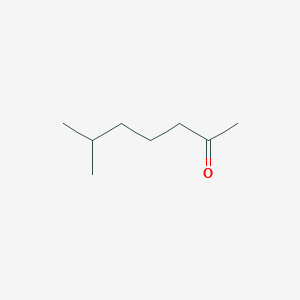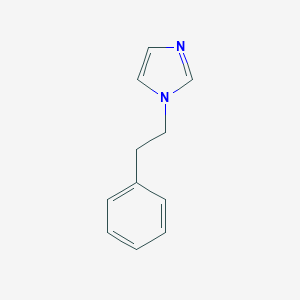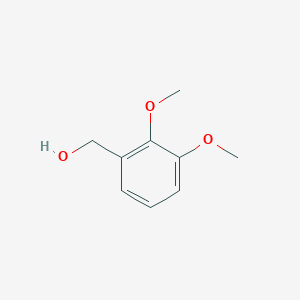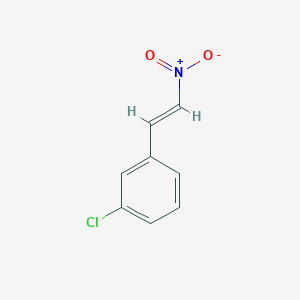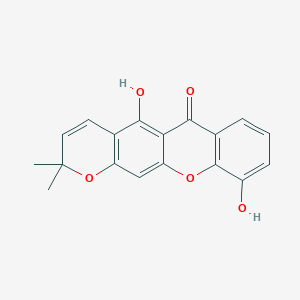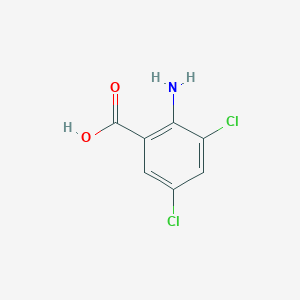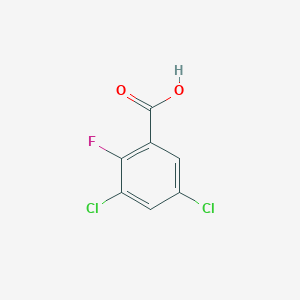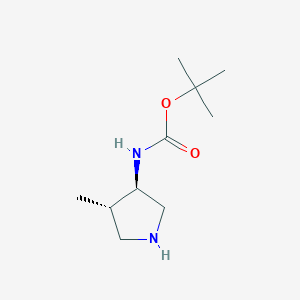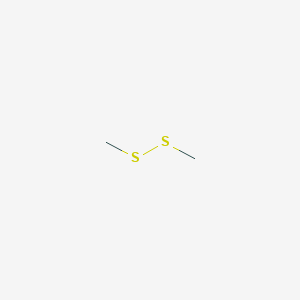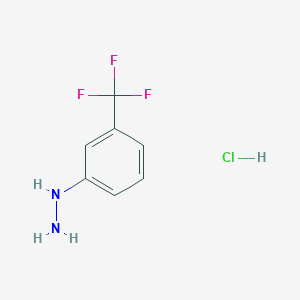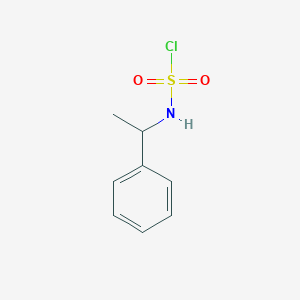
N-(1-phenylethyl)sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(1-phenylethyl)sulfamoyl chloride often involves reactions with sulfamoyl chlorides, which can be activated by Cl-atom abstraction by a silyl radical, offering a pathway to sulfonamides from alkenes. This method signifies a straightforward approach for synthesizing aliphatic sulfonamides using olefins, showcasing the compound's accessibility for further research and application in medicinal chemistry (Hell et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to N-(1-phenylethyl)sulfamoyl chloride is characterized by X-ray crystallography, providing precise details about their geometric configuration. For instance, the structure of 1-amidino-3-(3-sulfamoylphenyl)urea hydrochloride was determined, revealing a completely planar molecular conformation with significant sp2 hybridization of the amidinourea N atoms. This analysis highlights the importance of molecular geometry in understanding the chemical behavior and reactivity of these compounds (Sutton & Cody, 1989).
Applications De Recherche Scientifique
Efficient General Method for Sulfamoylation
A study demonstrates the use of N-(1-phenylethyl)sulfamoyl chloride in the sulfamoylation reaction of hydroxyl groups, highlighting an efficient method that accelerates the reaction in specific solvents, such as N, N-dimethylacetamide or 1-methyl-2-pyrrolidone, compared to traditionally used solvents. This method yields the highest sulfamate products without requiring a base, indicating a versatile application in organic synthesis and drug design (Okada et al., 2000).
Sulfonamide Derivatives as Cholinesterase Inhibitors
Research into sulfonamide derivatives of 2-amino-1-phenylethane, which might be synthesized using a related process, shows these molecules as potential drug candidates for Alzheimer's disease treatment. They exhibit significant enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the compound's potential in therapeutic applications (Abbasi et al., 2014).
Activation of Sulfamoyl Chlorides for Sulfonamide Synthesis
Another study reveals that sulfamoyl chlorides, including potentially N-(1-phenylethyl)sulfamoyl chloride, can be activated using a silyl radical-mediated approach for direct access to aliphatic sulfonamides from alkenes. This method represents a novel pathway for late-stage functionalization, crucial for medicinal chemistry and drug development processes (Hell et al., 2019).
Safer Preparative Method for Nonsymmetrical Sulfamides
A safer and more convenient methodology for preparing sulfamides utilizes N-sulfamoyloxazolidinone derivatives as a synthetic equivalent to hazardous N-sulfamoyl chloride. This approach has implications for large-scale synthesis, offering a less corrosive and hazardous alternative for generating sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).
Novel Synthesis Strategies and Biological Applications
The literature also discusses novel synthetic strategies utilizing N-(1-phenylethyl)sulfamoyl chloride or related compounds for creating bioactive molecules with potential antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the compound's versatility in synthesizing derivatives with significant biological activities, paving the way for new therapeutic agents (Darwish et al., 2014), (Gilles et al., 2019).
Propriétés
IUPAC Name |
N-(1-phenylethyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNBUUOURXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)sulfamoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

